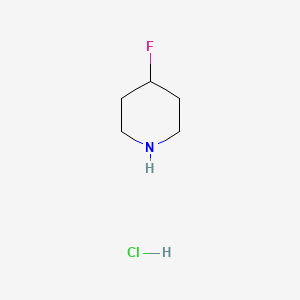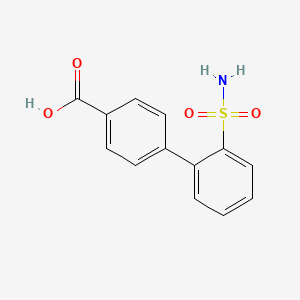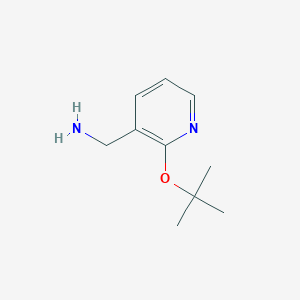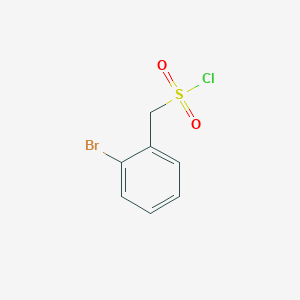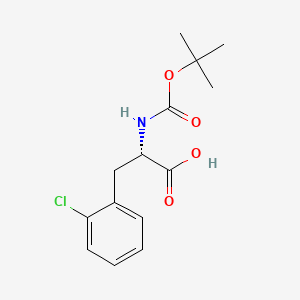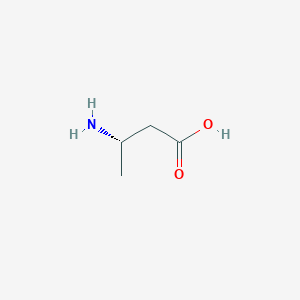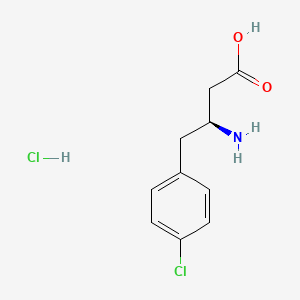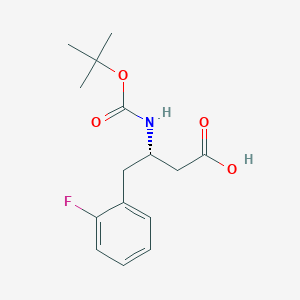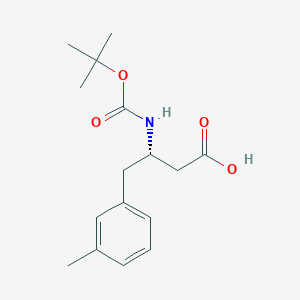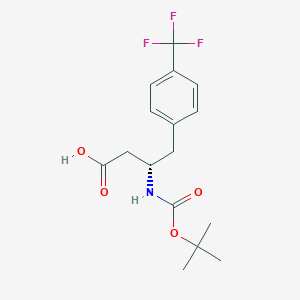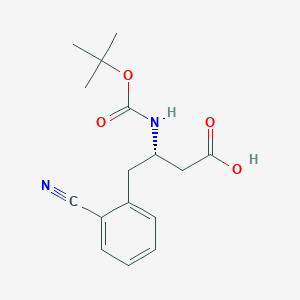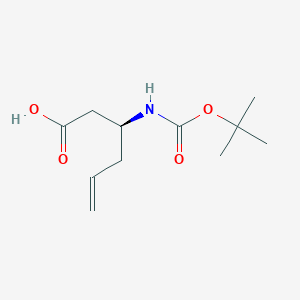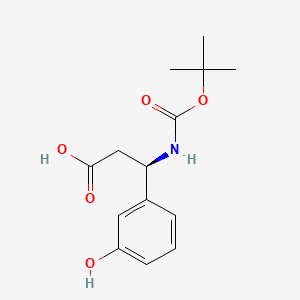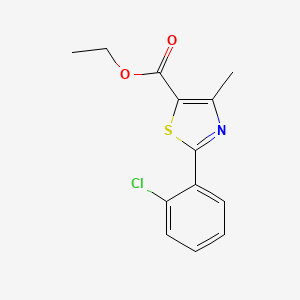
Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. These properties can often be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
- Field : Structural Chemistry .
- Application : This compound has been used in the structural analysis of polymorphs .
- Method : A single crystal X-ray structure analysis of two polymorphs of a similar compound was performed .
- Results : The molecular geometries are the same in I and II, and the same bifurcated O-H⋯O hydrogen bonds (involving hydroxyl and ester C=O groups) exist between the adjacent molecules .
- Field : Crystallography .
- Application : A close analogue of this compound has been studied for its temperature-dependent ordering .
- Method : The compound crystallizes in monoclinic P21/c space group with specific parameters .
- Results : The methyl group is disordered at room temperature, but it gets gradually ordered at lower temperatures and becomes fully ordered at approximately 200 K .
- Field : Pharmacology .
- Application : Indole derivatives, which are structurally similar to your compound, have been reported as antiviral agents .
- Method : Specific derivatives were prepared and tested for their antiviral activity .
- Results : One compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Single Crystal X-Ray Structural Analysis
Temperature-Dependent Ordering
Antiviral Activity
- Field : Pharmacology .
- Application : Indole derivatives, which are structurally similar to your compound, have been reported to possess various biological activities .
- Method : Specific derivatives were prepared and tested for their biological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Field : Organic Chemistry .
- Application : A compound structurally similar to yours has been used in the synthesis of ketamine .
- Method : The synthesis was done in five steps, starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide .
- Results : The final product was ketamine .
- Field : Pharmaceutical Sciences .
- Application : A compound similar to yours, (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride, is available commercially .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained are not specified .
Biological Potential of Indole Derivatives
Synthesis of Ketamine
Pharmaceutical Applications
- Field : Organic Chemistry .
- Application : Indole derivatives, which are structurally similar to your compound, have been synthesized for various biological applications .
- Method : Specific derivatives were prepared and reported as antiviral agents .
- Results : One compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Field : Medicine .
- Application : A compound structurally similar to yours has been used in both veterinary and human medicine .
- Method : The synthesis was done in five steps, starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide .
- Results : The final product was ketamine .
- Field : Pharmaceutical Sciences .
- Application : A compound similar to yours, (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride, is available commercially .
- Method : The specific methods of application or experimental procedures are not provided .
- Results : The outcomes obtained are not specified .
Synthesis of New Derivatives
Use in Veterinary and Human Medicine
Commercial Availability
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRAKWJMQTGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377059 |
Source


|
| Record name | ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
CAS RN |
338982-17-5 |
Source


|
| Record name | Ethyl 2-(2-chlorophenyl)-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


